molecular formula C15H29N3O5 B3179698 N,N'-Bis(Boc)-N''-(4-hydroxybutyl)guanidine CAS No. 208465-10-5

N,N'-Bis(Boc)-N''-(4-hydroxybutyl)guanidine

Cat. No.: B3179698
CAS No.: 208465-10-5
M. Wt: 331.41 g/mol
InChI Key: MOPUEYNHUWVCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis(Boc)-N''-(4-hydroxybutyl)guanidine (CAS 208465-10-5) is a high-purity chemical building block of interest in organic synthesis and medicinal chemistry. This bifunctional molecule, with a molecular weight of 331.41 g/mol , features a tert-butyloxycarbonyl (Boc)-protected guanidine core and a terminal 4-hydroxybutyl side chain. The Boc protecting groups greatly enhance the compound's stability and solubility, making it a versatile intermediate for constructing more complex molecular architectures . Its primary research application lies in its role as a key precursor for the synthesis of guanidine-derived compounds. The presence of both protected guanidine and a hydroxy group allows for selective, sequential functionalization. Researchers can exploit the hydroxybutyl chain for coupling reactions, while the Boc groups can be readily deprotected under mild acidic conditions to reveal a highly reactive guanidine function, which is a common motif in many biologically active molecules . This compound is supplied with a guaranteed purity of 98% . It is characterized by its Canonical SMILES representation: CC(C)(C)OC(=O)NC(=NCCCCO)NC(=O)OC(C)(C)C . As a laboratory reagent, it is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use. This product may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[N'-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O5/c1-14(2,3)22-12(20)17-11(16-9-7-8-10-19)18-13(21)23-15(4,5)6/h19H,7-10H2,1-6H3,(H2,16,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPUEYNHUWVCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N,n Bis Boc N 4 Hydroxybutyl Guanidine and Analogous Structures

Strategies for Constructing N,N'-Bis(Boc)-Protected Guanidine (B92328) Scaffolds

The primary approach to synthesizing N,N'-Bis(Boc)-N''-(4-hydroxybutyl)guanidine involves the guanylation of the primary amine, 4-amino-1-butanol (B41920). This transformation can be achieved using various electrophilic guanylating reagents, which are often derived from activated thiourea (B124793) precursors.

Thiourea derivatives, particularly N,N'-Di-Boc-thiourea, serve as stable and accessible precursors to highly reactive guanylating agents. Activation of the thiourea is necessary to facilitate the attack by a primary amine.

A mild, cost-effective, and environmentally conscious method for the guanylation of primary amines involves the activation of N,N'-Di-Boc-thiourea with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT). organic-chemistry.orgthieme-connect.com This approach successfully replaces hazardous heavy-metal activators like mercury(II) chloride (HgCl₂) without a significant loss in reactivity or yield. organic-chemistry.orgresearchgate.net

The reaction proceeds by first activating the N,N'-Di-Boc-thiourea with TCT in the presence of a base, such as N-methylmorpholine (NMM) or triethylamine (B128534) (Et₃N). organic-chemistry.orgthieme-connect.com This is believed to form a reactive bis-Boc-carbodiimide intermediate. organic-chemistry.org Subsequent addition of the primary amine, in this case, 4-amino-1-butanol, along with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to increase the reaction rate, leads to the formation of the desired this compound. thieme-connect.com Tetrahydrofuran (B95107) (THF) has been identified as the optimal solvent for this transformation, providing high yields and product purity. organic-chemistry.orgthieme-connect.com Optimized conditions have demonstrated yields as high as 95%. organic-chemistry.org

Table 1: TCT-Mediated Guanylation Reaction Parameters

Parameter Condition Reference
Guanylating Agent N,N'-Di-Boc-thiourea organic-chemistry.org
Activating Agent Cyanuric Chloride (TCT) organic-chemistry.orgthieme-connect.comresearchgate.net
Base N-methylmorpholine (NMM) organic-chemistry.orgthieme-connect.com
Catalyst 4-(Dimethylamino)pyridine (DMAP) thieme-connect.com
Solvent Tetrahydrofuran (THF) organic-chemistry.orgthieme-connect.com
Typical Yield Up to 95% organic-chemistry.org

N,N'-Bis(Boc)-S-methylisothiourea is another widely used reagent for the guanylation of primary and secondary amines. researchgate.netchemimpex.com This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com The reaction typically involves the coupling of the S-methylisothiourea reagent with an amine. This method often requires a promoter, such as a mercury(II) salt, to facilitate the displacement of the methylthio group by the amine. researchgate.netscholaris.ca While effective, the use of heavy metals is a significant drawback, prompting the development of alternative methods. researchgate.net

The conversion of a protected thiourea to a guanidine is fundamentally a desulfurization reaction. nih.gov Beyond the use of TCT, several other reagents have been developed to promote this transformation, aiming to avoid the use of heavy metals. researchgate.net

Notable desulfurizing agents include:

Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide): This reagent has been effectively used to activate N,N'-di-Boc-thiourea for the guanylation of amines. researchgate.net

N-Iodosuccinimide (NIS): NIS has been shown to be an attractive alternative to heavy metal activation for promoting the guanylation of primary and secondary amines with Boc-protected thioureas. researchgate.net

Iodine (I₂): In the presence of a base, iodine can be used for the desulfurizing reaction of Boc-protected thiourea, offering advantages such as favorable reaction performance and convenient product purification. researchgate.netrsc.org

Burgess Reagent: This reagent, typically used for dehydration, has been applied as a desulfurizing agent in the synthesis of carbamate-protected guanidines from thioureas under mild conditions. organic-chemistry.org

Table 2: Comparison of Desulfurizing Agents for Thiourea Activation

Activating/Desulfurizing Agent Key Features Reference(s)
Cyanuric Chloride (TCT) Inexpensive, metal-free, high yield organic-chemistry.orgresearchgate.net
Mercury(II) Chloride (HgCl₂) Classical method, effective but toxic researchgate.net
Mukaiyama's Reagent Effective activator for thioureas researchgate.net
N-Iodosuccinimide (NIS) Favorable alternative to heavy metals researchgate.net
Iodine (I₂) with Base Convenient separation and purification researchgate.netrsc.org
Burgess Reagent Mild conditions, dual use as carbamate (B1207046) source organic-chemistry.org

N,N'-Di-Boc-N''-triflylguanidine, also known as Goodman's reagent, is a highly effective and versatile electrophilic reagent for the guanidinylation of primary and secondary amines under mild conditions. nih.govacs.orgresearchgate.net The triflyl (trifluoromethanesulfonyl) group is an excellent leaving group, rendering the reagent highly reactive.

The synthesis of this compound using this reagent would involve the direct reaction of 4-amino-1-butanol with N,N'-Di-Boc-N''-triflylguanidine in a solvent like dichloromethane (B109758). orgsyn.org The reaction is typically rapid, often completing within 30 minutes at room temperature, and proceeds in high yield. orgsyn.org This method is advantageous due to its high efficiency and the mild conditions required, making it suitable for complex molecule synthesis. nih.govresearchgate.net

The Mitsunobu reaction offers a powerful alternative for forming guanidine linkages, particularly for the synthesis of analogous structures where the guanidine moiety is attached via an oxygen atom or to a carbon backbone derived from an alcohol. acs.orgorganic-chemistry.org This reaction facilitates the conversion of a primary or secondary alcohol into a substituted guanidine with a complete inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.gov

In this context, an alcohol substrate is reacted with a protected guanidine, such as N,N',N''-tri-Boc-guanidine, which acts as the nucleophile. acs.org The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-synthesis.com The triphenylphosphine and DEAD combine to activate the alcohol, allowing it to be displaced by the N,N',N''-tri-Boc-guanidine nucleophile. organic-chemistry.org This strategy is particularly useful for synthesizing arginine analogues and other complex guanidine-containing natural products. acs.orgnih.gov

For example, a protected amino alcohol could be reacted with N,N',N''-tri-Boc-guanidine under Mitsunobu conditions to form a protected, alkylated guanidine. acs.org This method has also been adapted for solid-phase synthesis, where alcohols react with a resin-bound N,N'-bis(tert-butoxycarbonyl)thiopseudourea under Mitsunobu conditions.

Direct Guanidine Formation from Isothiocyanates

The formation of a guanidine core from isothiocyanates represents a versatile, albeit indirect, pathway to structures analogous to the target compound. This method typically involves a two-step, one-pot process where an isothiocyanate is first reacted with an amine to form a thiourea intermediate. Subsequent desulfurization and reaction with a second amine yield the guanidine.

Recent advancements have focused on making this process more efficient and environmentally benign. One such method employs a hypervalent iodine(III) reagent, diacetoxyiodobenzene (B1259982) (DIB), as a desulfurizing agent in aqueous micellar conditions. researchgate.netdntb.gov.ua This approach allows for the one-pot conversion of various isothiocyanates and amines into their corresponding guanidines in excellent yields, often between 69–95%. dntb.gov.ua The reaction proceeds at room temperature, facilitated by a surfactant like TPGS-750-M and an additive base such as NaOH. dntb.gov.ua

Another approach involves the use of carbamoyl (B1232498) isothiocyanates, which are highly reactive starting materials for creating multisubstituted guanidines. organic-chemistry.orgscholaris.ca The carbamate group enhances the reactivity of the isothiocyanate, allowing for the smooth formation of a carbamoyl thiourea intermediate even with hindered amines. This intermediate can then be coupled with a second amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to furnish the desired guanidine. scholaris.ca

These methods provide a foundational strategy for constructing the N,N'-disubstituted guanidine core. To synthesize the specific target molecule, this compound, this strategy would need to be adapted, for example by using a Boc-protected isothiocyanate and subsequently coupling with 4-aminobutanol.

Synthetic Routes for Incorporating the 4-Hydroxybutyl Side Chain

The introduction of the 4-hydroxybutyl group is a critical step that defines the target molecule. This can be achieved through several strategic routes, primarily involving the preparation and subsequent guanylation of a suitable precursor.

4-Aminobutanol is the key precursor for introducing the hydroxybutyl side chain. Its synthesis can be approached in several ways. A common laboratory and industrial method involves the reduction of γ-butyrolactone. For instance, reacting γ-butyrolactone with a reducing agent in the presence of an amine can yield the desired amino alcohol. One documented procedure uses diisobutylaluminium hydride (DIBAL-H) and isopropylamine (B41738) to produce 4-isopropylamino-1-butanol. google.com A similar strategy, omitting the secondary amine, would lead to 4-aminobutanol.

Another route starts from halogenated precursors, such as 4-bromo-1-acetoxy butane. This compound can undergo nucleophilic substitution with an amine, like isopropylamine, in the presence of a base such as triethylamine or sodium bicarbonate, to yield the protected amino alcohol. google.com Subsequent hydrolysis of the acetate (B1210297) group would furnish the final 4-aminoalkanol. These methods provide reliable access to the necessary precursor for the subsequent guanidinylation step.

The most direct route to this compound involves the reaction of 4-aminobutanol with a suitable bis(Boc)-protected guanidinylating agent. The primary amino group of 4-aminobutanol is significantly more nucleophilic than the primary hydroxyl group, allowing for selective reaction at the nitrogen atom.

Several highly effective guanidinylating reagents have been developed for this purpose. One of the most widely used is N,N'-di-Boc-N''-triflylguanidine. orgsyn.orgfigshare.com This reagent is exceptionally reactive due to the excellent leaving group ability of the triflyl group, enabling the guanylation of primary and secondary amines under mild conditions and in high yields. figshare.comnih.gov A direct protocol for a similar substrate, butane-1,4-diamine, has been established using this "Goodman's reagent," demonstrating the feasibility of selectively guanidinylating one amino group in a diamine, which is analogous to the selective guanylation of the amino group in an amino alcohol. nih.gov

Another effective reagent is 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine. 5z.com This crystalline, stable solid reacts with primary amines under mild conditions, typically in a solvent like acetonitrile (B52724) at room temperature, to afford the corresponding protected guanidines in moderate to high yields. 5z.com The pyrazole (B372694) byproduct is easily removed during workup.

ReagentTypical ConditionsAdvantages
N,N'-di-Boc-N''-triflylguanidineCH₂Cl₂, Et₃N, Room TempHigh reactivity, high yields, mild conditions orgsyn.orgfigshare.com
1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidineAcetonitrile, Room TempStable, crystalline solid; mild conditions 5z.com
N,N'-Bis(Boc)-S-methylisothioureaHgCl₂, Et₃N, CH₂Cl₂Effective for many amines, though uses heavy metals scholaris.ca
N,N'-Bis(Boc)thiourea + TCTTHF, NMM, DMAPAvoids heavy metals, environmentally benign organic-chemistry.org

Once the this compound has been synthesized, the terminal hydroxyl group serves as a versatile handle for further functionalization. The robust nature of the bis(Boc)-protected guanidine moiety allows it to remain intact during various subsequent reactions targeting the alcohol.

Standard organic transformations can be applied to modify the hydroxyl group. For instance:

Esterification: The alcohol can be readily converted to an ester using an acid chloride or anhydride (B1165640) in the presence of a base, or through coupling with a carboxylic acid using reagents like DCC and DMAP. researchgate.net

Etherification: Formation of an ether can be achieved via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

Alkylation: Under Mitsunobu conditions (e.g., using triphenylphosphine and an azodicarboxylate), the hydroxyl group can be converted into other functional groups by reaction with various nucleophiles. lookchem.com This reaction is also used for the synthesis of guanidines from alcohols, highlighting the versatility of the conditions. figshare.comresearchgate.net

These post-guanylation modifications allow for the synthesis of a diverse library of compounds, where the core guanidine structure provides a constant feature while the functionalized side chain can be varied to modulate properties. The Boc protecting groups can be removed under acidic conditions after these modifications are complete. sigmaaldrich.com

Optimization of Reaction Conditions and Elucidation of Mechanistic Pathways

The efficiency of guanidinylation reactions is highly dependent on the specific reagents, solvents, and additives used. Optimization of these parameters is crucial for achieving high yields and purity.

Basic additives play a critical role in guanidinylation reactions, acting as proton scavengers, catalysts, or activators.

N-methylmorpholine (NMM): NMM is a non-nucleophilic tertiary amine base often used in coupling reactions. In the synthesis of N,N'-di-Boc-protected guanidines using cyanuric chloride (TCT) to activate di-Boc-thiourea, NMM is employed as the base. organic-chemistry.org Its role is to neutralize the HCl generated during the reaction and facilitate the formation of the reactive carbodiimide (B86325) intermediate.

Triethylamine (TEA): TEA is a commonly used organic base in a wide range of reactions. In the synthesis of the highly reactive N,N'-di-Boc-N''-triflylguanidine from N,N'-di-Boc-guanidine and triflic anhydride, TEA is essential to neutralize the triflic acid byproduct. orgsyn.org In esterification reactions catalyzed by DMAP, TEA often serves as an auxiliary base to regenerate the DMAP catalyst by deprotonating the protonated form. chemeurope.comwikipedia.org

4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst, often referred to as a "hypernucleophilic" catalyst, particularly in acylation and esterification reactions. chemeurope.com Its catalytic activity extends to guanidinylation. The addition of catalytic DMAP has been shown to accelerate the guanidinylation of amines with reagents like N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea. organic-chemistry.org In the TCT-mediated synthesis of protected guanidines, DMAP is used as a catalyst alongside NMM. organic-chemistry.org The mechanism of DMAP catalysis typically involves the formation of a highly reactive intermediate (e.g., an acylpyridinium ion in esterifications), which is more susceptible to nucleophilic attack than the starting reagent. chemeurope.comwikipedia.org A similar activation pathway is proposed in guanidinylation, where DMAP activates the guanidinylating agent.

BaseMolar Mass ( g/mol )pKa of Conjugate AcidRole in Guanidinylation
N-methylmorpholine (NMM)101.157.4Proton scavenger, facilitates intermediate formation organic-chemistry.org
Triethylamine (TEA)101.1910.75Proton scavenger, neutralizes acidic byproducts orgsyn.org
4-Dimethylaminopyridine (DMAP)122.179.6Nucleophilic catalyst, accelerates reaction rates organic-chemistry.orgorganic-chemistry.orgchemeurope.com

Role of Solvent Systems in Reaction Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of N,N'-bis(Boc)-protected guanidines, significantly influencing both the reaction yield and selectivity. Research into the guanylation of amines has demonstrated that solvent polarity, solubility of reagents, and the solvent's ability to stabilize intermediates can dictate the outcome of the reaction.

In a notable study focusing on an efficient synthesis of N,N'-di-Boc-protected guanidines, tetrahydrofuran (THF) was identified as the optimal solvent, leading to product yields of up to 95%. organic-chemistry.org The success of THF is attributed to its ability to effectively dissolve the reactants, including the di-Boc-thiourea precursor and the amine, while facilitating the activation step. organic-chemistry.org In contrast, the use of other common organic solvents such as dimethylformamide (DMF) and dichloromethane (CH₂Cl₂) resulted in demonstrably lower yields. organic-chemistry.org This suggests that highly polar aprotic solvents like DMF may interact unfavorably with reactive intermediates, while the lower polarity of CH₂Cl₂ might hinder the reaction kinetics.

The impact of the solvent system is not limited to the main reaction but also extends to workup and purification. For instance, in the synthesis of related protected guanidines, solvent selection was crucial for both the reaction and the subsequent isolation steps, such as crystallization or chromatographic purification. nih.gov5z.com

The following table summarizes the effect of different solvents on the yield of N,N'-di-Boc-protected guanidines, based on reported findings. organic-chemistry.org

SolventRelative YieldNotes
Tetrahydrofuran (THF)High (up to 95%)Identified as the optimal solvent for the reaction. organic-chemistry.org
Dimethylformamide (DMF)LowerResulted in diminished yields compared to THF. organic-chemistry.org
Dichloromethane (CH₂Cl₂)LowerShowed reduced efficacy as a reaction solvent. organic-chemistry.org

Proposed Reaction Pathways and Identification of Key Intermediates (e.g., Carbodiimide Formation)

The synthesis of N,N'-bis(Boc)-guanidines from precursors like N,N'-bis(Boc)-thiourea proceeds through a multi-step reaction pathway involving highly reactive intermediates. organic-chemistry.orgwikipedia.org The most widely accepted mechanism involves the in-situ formation of an electrophilic N,N'-bis(Boc)-carbodiimide. organic-chemistry.orgumich.eduresearchgate.net

This pathway can be initiated by an activating agent, which facilitates the elimination of a leaving group from the thiourea or a similar precursor. organic-chemistry.orgtandfonline.com For example, when N,N'-bis(Boc)-thiourea is treated with an activator like cyanuric chloride (TCT) or historically, mercury (II) chloride, it is converted into the corresponding bis-Boc-carbodiimide intermediate. organic-chemistry.orguea.ac.uk This intermediate is highly electrophilic at the central carbon atom.

The proposed reaction pathway is as follows:

Activation : The thiourea precursor is activated by a reagent (e.g., TCT), forming a reactive complex.

Carbodiimide Formation : This complex undergoes elimination to form the key N,N'-bis(Boc)-carbodiimide intermediate. organic-chemistry.org This step is crucial as the carbodiimide is the primary species that reacts with the amine.

Nucleophilic Attack : The primary amine (e.g., 4-aminobutanol for the title compound) performs a nucleophilic attack on the central carbon of the carbodiimide. wikipedia.org

Guanidine Formation : A subsequent proton transfer results in the formation of the stable, protected this compound product.

In related reactions, such as peptide synthesis, carbodiimides react with carboxylic acids to form an O-acylisourea intermediate. wikipedia.orgpeptide.comcreative-proteomics.comnih.gov While the context is different, it highlights the high reactivity of the carbodiimide functional group toward nucleophiles. The rearrangement of the O-acylisourea to a stable N-acylurea is a known side reaction in those systems, which can be minimized by the choice of solvent. wikipedia.org This underscores the importance of controlling reaction conditions to favor the desired product pathway in guanidine synthesis as well. The transient nature of the carbodiimide intermediate makes its direct isolation challenging, but its existence is strongly supported by the reaction products and mechanistic studies of analogous transformations. organic-chemistry.orgumich.edu

Implementation of Green Chemistry Principles in Protected Guanidine Synthesis

The synthesis of protected guanidines, including this compound, is increasingly being viewed through the lens of green chemistry. The goal is to develop methods that are not only efficient but also minimize environmental impact and enhance safety. researchgate.netnih.gov

A significant advancement in this area is the replacement of hazardous reagents. organic-chemistry.org Historically, the activation of thioureas for guanylation often employed toxic heavy-metal salts like mercury(II) chloride. tandfonline.comuea.ac.uk A greener alternative involves the use of cyanuric chloride (TCT), a mild and inexpensive reagent. organic-chemistry.org This substitution eliminates the generation of heavy-metal waste, a major environmental hazard, without a significant loss of reactivity or yield. organic-chemistry.orgresearchgate.net This aligns with the green chemistry principle of designing less hazardous chemical syntheses. greenchemistry-toolkit.org

The development of solvent-free reaction conditions is another cornerstone of green chemistry. libretexts.org For example, solvent-free methods using ball milling have been successfully employed for the N-Boc protection of nucleosides, demonstrating a rapid, convenient, and high-yielding approach. nih.gov While not yet specifically reported for the title compound, such solventless techniques represent a promising avenue for making the synthesis of protected guanidines more sustainable.

Chemical Transformations and Derivatizations of N,n Bis Boc N 4 Hydroxybutyl Guanidine

Selective Deprotection Methodologies for Boc Groups

Acid-catalyzed cleavage is the most common method for the deprotection of N-Boc groups. The stability of the Boc group is highly dependent on the pH, and it is readily removed under anhydrous acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine (or in this case, guanidine).

Commonly employed acidic reagents include trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent system, and hydrogen chloride (HCl) in an anhydrous solvent like dioxane, ethyl acetate (B1210297), or methanol. researchgate.netcommonorganicchemistry.com The choice of acid and solvent can be tuned to control the rate and selectivity of the deprotection. For instance, milder conditions such as 0.5 M HCl in ethyl acetate can be used to minimize potential side reactions like epimerization in chiral centers adjacent to the guanidinium (B1211019) group. researchgate.net TFA is a stronger acid and typically provides faster and more complete deprotection, often used as a 20-50% solution in DCM. commonorganicchemistry.comreddit.com However, its high acidity can pose a problem for other acid-labile groups within the molecule. reddit.com

Alternative methods for acid-labile substrates include using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), which can effect deprotection under thermolytic conditions, sometimes accelerated by microwave assistance. researchgate.net These conditions can be milder than using strong acids like TFA. researchgate.net

Reagent/ConditionsSolventTypical Reaction TimeNotesReference
Trifluoroacetic Acid (TFA) (25-100%)Dichloromethane (DCM)1-18 hoursCommonly used, highly effective. Can cleave other acid-sensitive groups. commonorganicchemistry.comnih.gov
HCl (e.g., 0.5 M to 4 M)Ethyl Acetate, Dioxane, MethanolVariableMilder conditions can be achieved at lower concentrations to improve selectivity. researchgate.net
Hexafluoroisopropanol (HFIP)HFIP (as solvent)5 min - 2 hours (Microwave assisted)Thermolytic deprotection, useful for substrates sensitive to strong acids. researchgate.net
2,2,2-Trifluoroethanol (TFE)TFE (as solvent)5 min - 3 hours (Microwave assisted)Milder than HFIP, allowing for potential selective deprotection. researchgate.net

In the synthesis of complex molecules, it is often necessary to deprotect one functional group while leaving others intact. This requires an orthogonal protection strategy, where different protecting groups are chosen that can be removed under distinct, non-interfering conditions. Since the Boc group is acid-labile, it is frequently paired with base-labile or hydrogenation-labile protecting groups. researchgate.net

A common orthogonal partner for the Boc group is the Fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acid but readily cleaved by bases such as piperidine. This Boc/Fmoc strategy is a cornerstone of solid-phase peptide synthesis. researchgate.net Another strategy involves using the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or the more hindered ivDde group, which are removed with dilute hydrazine (B178648) in DMF. sigmaaldrich.comnih.gov This allows for the selective deprotection of an amine, for example, without affecting the N,N'-Bis(Boc)-guanidine moiety. nih.gov This approach is particularly useful for on-resin side-chain modifications or the synthesis of branched peptides. sigmaaldrich.com

For example, a synthetic strategy could involve a molecule containing N,N'-Bis(Boc)-N''-(4-hydroxybutyl)guanidine, a primary amine protected with Dde, and a carboxylic acid protected as a benzyl (B1604629) ester. The Dde group could be removed first with hydrazine to allow for modification at the amine. nih.gov Subsequently, the benzyl ester could be cleaved via hydrogenolysis, and finally, the Boc groups removed with TFA to unmask the guanidinium group.

Chemical Modifications at the Guanidine (B92328) Moiety

The N,N'-Bis(Boc) protection renders the guanidine group less basic and nucleophilic, but chemical modifications can still be achieved.

While the free guanidine group is highly basic and readily alkylated, the N,N'-Bis(Boc) protected form is significantly less reactive. However, the remaining N''-H proton is acidic enough to be removed by a suitable base, allowing for subsequent alkylation or acylation. An efficient method for the alkylation of carbamate-protected guanidines involves deprotonation under biphasic conditions using a phase-transfer catalyst, followed by reaction with various alkyl halides or mesylates. researchgate.net This allows for the synthesis of trisubstituted guanidines.

Acylation of the guanidine nitrogen can also be performed. For instance, acylated derivatives of N-Boc-S-methylisothiourea can be synthesized and used as precursors for creating N-acyl guanidines. nih.gov These modifications can be crucial for modulating the biological activity of guanidine-containing compounds. nih.gov

The guanidine moiety itself is planar, but its substitution pattern can lead to complex stereochemical issues, including tautomerism and E/Z isomerism around the C=N double bond. researchgate.netresearchgate.net In this compound, the double bond can be located between the central carbon and any of the three nitrogen atoms, leading to different tautomers. For each tautomer, E/Z isomerism is possible, resulting in a complex mixture of isomers in solution. researchgate.netresearchgate.net

This isomerism is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. researchgate.net The presence of bulky Boc groups significantly impacts the rotational barriers and the preferred conformation. These stereochemical features can lead to broad signals in NMR spectra, complicating characterization. researchgate.net However, these distinct isomeric forms can be critical for molecular recognition and biological activity, as they dictate the spatial orientation of hydrogen bond donors and acceptors. When incorporating chiral centers near the guanidine group, as in the synthesis of α-guanidino acids, reactions can be designed to proceed with a high degree of stereochemical retention. researchgate.net

Reactions Involving the Terminal Hydroxyl Group of the 4-Hydroxybutyl Moiety

The primary alcohol of the 4-hydroxybutyl chain provides a versatile handle for further derivatization, allowing the guanidine moiety to be tethered to other molecules or surfaces. Standard alcohol chemistry can be applied, provided the reagents are compatible with the protected guanidine group.

Key transformations include:

Esterification: The hydroxyl group can be readily esterified with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under standard conditions, such as using coupling agents like EDC or DCC, often with a catalyst like DMAP.

Etherification: Formation of ethers, for example, through a Williamson ether synthesis by deprotonating the alcohol with a base like sodium hydride (NaH) followed by reaction with an alkyl halide. Caution is warranted, as strong bases like NaH have been shown in some contexts to trigger migration of a Boc group from a nitrogen to an oxygen atom. nih.gov

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC). Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents.

Mitsunobu Reaction: The hydroxyl group can be converted to other functional groups, such as azides or phthalimides (a precursor to amines), via the Mitsunobu reaction. lookchem.comacs.org This reaction proceeds with an inversion of stereochemistry if the alcohol is at a chiral center.

These modifications allow for the incorporation of the this compound unit into a wide array of larger, more complex structures, serving as a key building block in medicinal and materials chemistry.

Esterification and Etherification Reactions

The primary alcohol of this compound is amenable to standard esterification and etherification protocols. However, the sterically demanding N,N'-bis(Boc)guanidino group may require optimized conditions to ensure efficient conversion.

Esterification:

A prominent method for the esterification of alcohols, particularly when mild conditions and inversion of stereochemistry are desired, is the Mitsunobu reaction . wikipedia.orgmissouri.eduorganic-chemistry.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgmissouri.edu The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of configuration at the alcohol's carbon atom. wikipedia.org For a primary alcohol like that in this compound, stereochemistry is not a concern, but the mild conditions of the Mitsunobu reaction are advantageous, especially given the presence of the acid-labile Boc protecting groups.

The general procedure involves dissolving the alcohol, carboxylic acid, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of the azodicarboxylate at a reduced temperature, typically 0 °C. wikipedia.org The reaction is then allowed to warm to room temperature. While this reaction is broadly applicable, the success with substrates bearing bulky protecting groups can be variable. For instance, an attempted intramolecular Mitsunobu reaction on a diol in the presence of a tri-Boc-guanidine was reported to be unsuccessful, highlighting potential steric hindrance challenges. strath.ac.uk

ReactantsReagentsSolventTemperatureProductNotes
Primary/Secondary Alcohol, Carboxylic AcidPPh₃, DEAD or DIADTHF, Dioxane, or DCM0 °C to RTEsterProceeds with inversion of configuration for secondary alcohols. wikipedia.orgmissouri.edu

Etherification:

Etherification of the primary alcohol can be achieved through various methods, including the Williamson ether synthesis. This method would involve deprotonation of the alcohol with a suitable base to form an alkoxide, followed by reaction with an alkyl halide. Given the potential basicity of the guanidine nitrogen atoms, even when protected, careful selection of a non-nucleophilic base is important to avoid deprotection or side reactions.

Oxidation Reactions to Carbonyl Functions

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, N,N'-Bis(Boc)-N''-(4-oxobutyl)guanidine, or further to the carboxylic acid, 4-((N,N'-bis(tert-butoxycarbonyl)carbamimidamido)butanoic acid. The choice of oxidant and reaction conditions determines the extent of oxidation.

For the selective oxidation of a primary alcohol to an aldehyde, mild and selective oxidizing agents are required to prevent overoxidation to the carboxylic acid. chemistrysteps.com The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation. wikipedia.orgwikipedia.org This reaction is known for its mild conditions (room temperature, neutral pH), rapid reaction times, and high yields. wikipedia.org It is also tolerant of a wide range of sensitive functional groups, making it suitable for complex molecules. wikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane (CH₂Cl₂). wikipedia.org The workup is generally straightforward, although the cost and potentially explosive nature of DMP can be drawbacks for large-scale synthesis. wikipedia.org

ReactantReagentSolventTemperatureProductNotes
Primary AlcoholDess-Martin Periodinane (DMP)CH₂Cl₂ or CHCl₃Room TemperatureAldehydeMild conditions, high selectivity, and tolerance of sensitive functional groups. wikipedia.orgwikipedia.org

For the oxidation to the corresponding carboxylic acid, stronger oxidizing agents would be necessary. However, care must be taken to ensure that the N,N'-bis(Boc)guanidino group remains intact under the reaction conditions.

Conversion to Other Functionalities (e.g., halides, amines)

The hydroxyl group of this compound serves as a valuable handle for the introduction of other functional groups, such as halides and amines.

Conversion to Halides:

Standard methods for converting primary alcohols to alkyl halides, such as treatment with thionyl chloride (for chlorides) or phosphorus tribromide (for bromides), could potentially be employed. However, the acidic byproducts of these reactions might compromise the acid-sensitive Boc protecting groups. A milder alternative for converting alcohols to halides is the Appel reaction , which utilizes a combination of a triaryl- or trialkylphosphine and a carbon tetrahalide.

Conversion to Amines:

A common and effective method for converting an alcohol to an amine with inversion of configuration involves a two-step sequence: a Mitsunobu reaction to form an azide (B81097), followed by reduction. missouri.edu

Azide Formation: The Mitsunobu reaction can be adapted to use hydrazoic acid (HN₃) or a surrogate like diphenylphosphoryl azide (DPPA) as the nucleophile. commonorganicchemistry.comrsc.org This reaction, performed under standard Mitsunobu conditions (PPh₃, DEAD or DIAD), converts the primary alcohol to the corresponding azide, N,N'-Bis(Boc)-N''-(4-azidobutyl)guanidine. commonorganicchemistry.com It is important to note that hydrazoic acid is highly toxic and explosive, requiring careful handling. organic-synthesis.com

Reduction to Amine: The resulting azide can then be reduced to the primary amine, N,N'-Bis(Boc)-N''-(4-aminobutyl)guanidine, through several methods. The Staudinger reaction is a particularly mild method that involves treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to the amine. organic-chemistry.orgwikipedia.org This method is compatible with a wide range of functional groups. organicchemistrytutor.com Alternatively, catalytic hydrogenation is also a common method for azide reduction. organicchemistrytutor.com

TransformationStep 1 ReagentsStep 2 ReagentsIntermediateFinal ProductNotes
Alcohol to AminePPh₃, DEAD/DIAD, HN₃ or DPPAPPh₃, H₂O (Staudinger Reduction)AzideAmineThe Mitsunobu reaction proceeds with inversion of stereochemistry. missouri.edu The Staudinger reduction is a mild method for converting azides to amines. organic-chemistry.orgwikipedia.org

Applications in Advanced Organic Synthesis and Chemical Research

Role as Building Blocks in Complex Molecule Synthesis

The presence of two distinct functional moieties within one molecule allows for sequential and controlled chemical transformations, positioning N,N'-Bis(Boc)-N''-(4-hydroxybutyl)guanidine as a valuable precursor and scaffold in the construction of diverse and complex molecules.

Cyclic guanidines are prominent structural motifs in a wide array of biologically active natural products and serve as useful organocatalysts. nih.govorganic-chemistry.orgorganic-chemistry.org The synthesis of these ring systems has attracted considerable attention, with methodologies focusing on intramolecular bond formation. nih.gov this compound is a suitable precursor for the synthesis of saturated, six-membered cyclic guanidines (tetrahydropyrimidines).

The 4-hydroxybutyl chain provides the necessary carbon backbone for intramolecular cyclization. A common synthetic strategy involves the activation of the terminal hydroxyl group, converting it into a good leaving group (e.g., a tosylate, mesylate, or halide). Subsequent intramolecular SN2 reaction, where one of the guanidino nitrogen atoms acts as the nucleophile, would lead to ring closure. The reaction typically requires a base to deprotonate the guanidine (B92328) nitrogen, facilitating the nucleophilic attack.

Alternative modern approaches for the synthesis of cyclic guanidines involve metal-catalyzed intramolecular reactions. nih.gov For instance, palladium-catalyzed carboamination and silver-catalyzed hydroamination of N-allylguanidines have been developed to construct five- and six-membered rings. organic-chemistry.orgnih.gov To utilize such a strategy, the 4-hydroxybutyl group of this compound could be chemically modified, for example, by dehydration to form an N-alkenylguanidine, which could then undergo a metal-catalyzed intramolecular cyclization. A novel intramolecular cyclization of bis-Boc-guanidines has also been reported to lead to the formation of oxadiazinone skeletons under microwave irradiation, showcasing alternative cyclization pathways. rsc.org

Table 1: Potential Intramolecular Cyclization Strategies

Strategy Description Key Reagents/Conditions
Intramolecular SN2 Activation of the hydroxyl group to a leaving group, followed by nucleophilic attack by a guanidine nitrogen. 1. TsCl, py2. Base (e.g., NaH)

| Metal-Catalyzed | Conversion of the hydroxyl to an alkene, followed by intramolecular hydroamination or carboamination. | Ag or Pd catalysts |

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of millions of compounds to identify new therapeutic agents. nih.gov The success of this approach relies heavily on the availability of versatile building blocks, particularly bifunctional molecules that allow for the systematic introduction of diversity. nih.govamerigoscientific.com

This compound is an ideal bifunctional building block for constructing combinatorial libraries. nih.govresearchgate.netenamine.net It possesses two key features:

A Reactive Handle: The primary hydroxyl group serves as a point of attachment to a solid support or a larger molecular scaffold.

A Protected Functional Group: The N,N'-bis(Boc)-protected guanidine group is stable under many reaction conditions but can be deprotected to reveal the reactive guanidine moiety for further diversification.

In a typical library synthesis, the hydroxyl end of the molecule could be immobilized on a resin. The Boc protecting groups on the guanidine can then be removed under acidic conditions, and a diverse set of building blocks (e.g., acylating agents, sulfonyl chlorides, or aldehydes for reductive amination) can be coupled to the free guanidine nitrogens. This strategy allows for the generation of a large library of related compounds from a single, versatile precursor. The use of such building blocks is central to creating libraries with high structural diversity for screening against biological targets. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov This often involves replacing or constraining parts of the peptide backbone or side chains using non-peptidic scaffolds. researchgate.net

This compound can serve as a flexible scaffold in the design of peptidomimetics. nih.govnih.gov The guanidinium (B1211019) group is a key pharmacophore in many biological interactions, most notably mimicking the side chain of the amino acid arginine. By incorporating this compound, a synthetic molecule can present a guanidinium group in a specific spatial orientation to interact with a biological target.

The 4-carbon chain acts as a spacer, separating the guanidine group from another part of the molecule. The terminal hydroxyl group provides a conjugation point for attaching other pharmacophoric elements, amino acids, or larger molecular frameworks. This allows for precise control over the positioning of functional groups, which is critical for optimizing interactions with receptors or enzymes. nih.gov The relatively rigid bicyclic structures often used as scaffolds can be complemented by flexible linkers like the hydroxybutylguanidine moiety to explore different conformational spaces. nih.gov

Utilization in Solid Phase Synthesis Methodologies

Solid-phase synthesis, particularly solid-phase peptide synthesis (SPPS), revolutionized the way peptides and other oligomers are constructed. The use of building blocks compatible with these automated, resin-based techniques is essential.

Boc-based solid-phase peptide synthesis (SPPS) is a classical and robust method for assembling peptide chains. seplite.com It relies on the use of the acid-labile tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group of the growing peptide chain. slideshare.net Side chains of amino acids are protected with groups that are stable to the Boc-removal conditions (typically trifluoroacetic acid, TFA) but can be cleaved at the end of the synthesis with stronger acids like hydrogen fluoride (B91410) (HF). seplite.com

The N,N'-bis(Boc) protecting groups on the guanidine function of this compound are also labile to TFA. This inherent chemical compatibility makes it suitable for incorporation into Boc-SPPS protocols. researchgate.netnih.gov For example, a derivative of this compound could be used as a non-proteinogenic amino acid or as a C-terminal capping agent. During each cycle of the synthesis, the TFA treatment intended to remove the N-terminal Boc group of the peptide would simultaneously deprotect the guanidine moiety if it were exposed. Therefore, strategies often involve introducing the protected guanidine group in the final steps or ensuring its protecting groups remain intact until the final cleavage step. Reagents like N,N′-di-Boc-N″-triflylguanidine are specifically designed for the efficient guanidinylation of amines on solid support within a Boc-SPPS framework. nih.gov

The ability to perform chemical reactions on molecules attached to a solid support is a cornerstone of combinatorial chemistry and modern synthesis. nih.gov The hydroxyl group of this compound provides an excellent handle for on-resin manipulations.

One key strategy is to immobilize the molecule onto a solid support via its hydroxyl group. The Mitsunobu reaction is a powerful and widely used method for this purpose, allowing for the coupling of alcohols to acidic components, including carboxylic acid-functionalized resins (like Wang resin). tcichemicals.comwikipedia.orgorganic-chemistry.orgnih.gov This reaction proceeds by activating the alcohol with a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), facilitating its esterification with the resin. wikipedia.orgscribd.com Using resin-bound phosphines can simplify the purification process, as the byproducts are easily filtered off. tcichemicals.com

Once this compound is anchored to the resin, a variety of functionalizations can be performed. nih.gov For example, the Boc groups can be selectively removed, and the now-free guanidine group can be acylated, alkylated, or used in other coupling reactions to build more complex structures directly on the solid phase. lookchem.com This on-resin approach streamlines synthesis by eliminating the need for purification after each step, as excess reagents and byproducts are simply washed away.

Table 2: On-Resin Functionalization Approach

Step Description Purpose
1. Immobilization Attach this compound to a solid support via its -OH group. Anchoring the building block for solid-phase synthesis.
2. Deprotection Remove the two Boc groups from the guanidine moiety using an acid (e.g., TFA). Exposing the guanidine for further reaction.
3. Diversification React the free guanidine with a library of reagents (e.g., acyl chlorides, sulfonyl chlorides). Generating a library of diverse compounds.

| 4. Cleavage | Release the final products from the resin support. | Isolating the synthesized molecules. |

Development of New Reagents and Catalysts based on Guanidine Scaffolds

The inherent properties of the guanidine group have been harnessed for the development of novel reagents and catalysts. semanticscholar.org Guanidines are recognized as strong organobases, yet their full catalytic potential continues to be explored. nih.gov The this compound scaffold is an excellent starting point for creating these tools, particularly after modification or deprotection.

Chiral Auxiliaries: A key application of guanidine scaffolds is in asymmetric synthesis, where they can be modified to act as chiral auxiliaries. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com By introducing chirality to the guanidine core, for instance, by modifying the nitrogen atoms with chiral substituents, researchers have designed effective catalysts for both stoichiometric and catalytic asymmetric syntheses. nih.gov The hydroxybutyl chain of this compound provides a convenient handle for attaching such chiral elements, thereby allowing for the creation of tailored auxiliaries for specific enantioselective transformations.

Guanidinium Ylides: Guanidinium salts can serve as precursors to guanidinium ylides, which are reactive intermediates used in organic synthesis. nih.gov An ylide is a neutral dipolar molecule with a formal negative charge on a carbon atom directly attached to a heteroatom with a formal positive charge. In one notable application, guanidinium salts bearing a glycinate (B8599266) function react with aldehydes under basic conditions to form aziridine-2-carboxylates. nih.gov These aziridines are valuable building blocks as they can be converted into functionalized amino acid derivatives. nih.gov By incorporating a chiral template into the guanidinium salt, this reaction can be performed asymmetrically. nih.gov The this compound scaffold can be functionalized to generate such guanidinium salts, thereby enabling its use in the synthesis of complex nitrogen-containing heterocycles.

Catalyst/Reagent TypeDescriptionSynthetic Application
Chiral Auxiliaries Guanidine scaffolds with incorporated chiral elements to direct the stereochemical outcome of reactions. nih.govsigmaaldrich.comAsymmetric synthesis, enantioselective transformations. nih.gov
Guanidinium Ylides Reactive intermediates derived from guanidinium salts. nih.govFormation of aziridines from aldehydes, synthesis of amino acid derivatives. nih.gov

Contributions to Fundamental Molecular Recognition Studies

The guanidinium cation, formed by the protonation of the guanidine group, is of paramount importance in biological systems and supramolecular chemistry for its role in molecular recognition. nih.gov The arginine side chain, which features a guanidinium group, is critical for stabilizing the structures of proteins and their complexes with other biomolecules through electrostatic and hydrogen-bonding interactions. nih.gov

Chemical Interactions: The key to the guanidinium group's recognition ability lies in its planar geometry and the presence of multiple hydrogen bond donors. This allows it to form strong, bidentate (two-point) hydrogen bonds with oxoanions such as carboxylates, phosphates, and sulfates. researchgate.netmit.edunih.gov These charge-assisted hydrogen bonds are highly directional and contribute to the high affinity and specificity observed in these interactions. researchgate.net

Artificial receptors designed for molecular recognition studies often incorporate the guanidinium moiety to mimic these biological interactions. nih.gov this compound, after deprotection of the Boc groups, provides a functional guanidinium group. The hydroxybutyl chain can be further derivatized to link the guanidinium core to other binding sites or a larger supramolecular structure, enabling the systematic study of these fundamental chemical interactions. The effective complexation of bisguanidines with protons and metal ions has also been noted, suggesting their potential utility in designing receptors for various charged species. nih.gov

Interacting GroupType of InteractionSignificance
Oxoanions (e.g., Carboxylate, Phosphate) Bidentate Hydrogen Bonding, Electrostatic Interaction researchgate.netnih.govHigh affinity and specificity in molecular recognition, mimicking biological systems. nih.gov
Protons / Metal Ions Complexation nih.govPotential for creating receptors for specific cations and applications in separation. nih.gov

Methodological Applications in Chemical Labeling

Radiolabeled compounds are indispensable tools in biomedical research and diagnostic imaging. moravek.com Radiolabeled guanidines, in particular, such as meta-iodobenzylguanidine ([¹²³I]MIBG or [¹³¹I]MIBG), are used as imaging agents in nuclear medicine. nih.govacs.org The development of precursors that allow for the efficient and late-stage introduction of a radionuclide is a significant area of chemical research. rsc.org

Precursors for Radio-iodination: While there is no direct evidence of this compound being used for radio-iodination, its structure lends itself to being a potential precursor for such applications. A common strategy for radio-iodination involves the electrophilic substitution on an activated aromatic ring, often using organotin or organoboron precursors in a process called iododestannylation or iododeboronation. acs.orgnih.gov

Methodologically, the hydroxyl group of this compound could be used to attach an aromatic moiety (e.g., a phenol (B47542) or aniline (B41778) derivative) that is suitable for radio-iodination. This new, larger precursor molecule could then be subjected to established radio-iodination protocols. The Boc protecting groups on the guanidine function ensure that this highly basic group does not interfere with the labeling steps. A final deprotection step would yield the desired radiolabeled guanidine compound. This approach allows for the introduction of the radioisotope at a late stage in the synthesis, which is crucial when working with short-lived isotopes. The development of such precursors is a key aspect of advancing radiopharmaceutical chemistry. nih.gov

Analytical and Spectroscopic Characterization Methods for Protected Guanidines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of N,N'-Bis(Boc)-N''-(4-hydroxybutyl)guanidine, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the two Boc groups exhibit a characteristic strong singlet signal for the 18 equivalent protons of the tert-butyl groups. The protons of the 4-hydroxybutyl chain would present as distinct multiplets. The methylene (B1212753) group adjacent to the guanidine (B92328) nitrogen is expected to appear as a triplet, while the methylene group next to the hydroxyl function would also be a triplet. The two central methylene groups of the butyl chain would appear as a multiplet. The protons of the N-H and O-H groups would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. Key signals include those for the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, and the distinct signals for the four methylene carbons of the 4-hydroxybutyl chain. The central carbon of the guanidine group also has a characteristic chemical shift.

Interactive Table 1: Predicted NMR Chemical Shifts (δ) for this compound
Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Guanidine NHBroad singlet-
Guanidine C=N-~155-160
Boc C=O-~153-158
Boc C(CH₃)₃-~80-84
Boc C(CH₃)₃~1.4-1.5 (s, 18H)~28
N-CH₂-(CH₂)₂-CH₂-OH~3.2-3.4 (t)~42-45
N-CH₂-CH₂-CH₂-CH₂-OH~1.5-1.7 (m)~28-32
N-(CH₂)₂-CH₂-CH₂-OH~1.5-1.7 (m)~25-28
N-(CH₂)₃-CH₂-OH~3.5-3.7 (t)~60-63
CH₂-OHBroad singlet-

Note: Predicted values are based on analogous structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₁₅H₂₉N₃O₅, the theoretical elemental composition can be calculated. cymitquimica.com Experimental values obtained from combustion analysis are expected to align closely with these theoretical percentages, confirming the compound's elemental makeup and purity. organic-chemistry.org

Interactive Table 2: Elemental Analysis Data for C₁₅H₂₉N₃O₅
Element Symbol Atomic Mass Count Total Mass Mass Percent (%)
CarbonC12.01115180.16554.36%
HydrogenH1.0082929.2328.82%
NitrogenN14.007342.02112.68%
OxygenO15.999579.99524.14%
Total 331.413 100.00%

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and can provide structural information through fragmentation analysis. The compound has a molecular weight of 331.41 g/mol . cymitquimica.comsigmaaldrich.com

Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly suitable for this polar and relatively large molecule. In ESI-MS, the compound is typically observed as a protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which serves as further confirmation of the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments would likely involve the loss of the Boc groups or cleavage within the hydroxybutyl chain, offering additional structural verification.

Chromatographic Purification and Analytical Techniques (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are indispensable for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of synthesis reactions. bldpharm.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the separation of reactants, products, and byproducts can be visualized, allowing for the determination of the reaction's endpoint.

High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography: For purification, flash column chromatography using silica gel is a standard method for Boc-protected guanidines. orgsyn.org A solvent gradient, for instance, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate or dichloromethane (B109758)/methanol, can effectively separate the target compound from impurities. chemicalbook.com Analytical HPLC, often using a reverse-phase column (like C18) with a mobile phase of acetonitrile (B52724) and water, is used to determine the final purity of the isolated compound with high precision.

Compound Index

Challenges and Future Directions in N,n Bis Boc N 4 Hydroxybutyl Guanidine Research

Development of Highly Efficient and Selective Synthetic Routes

The traditional synthesis of N,N'-di-Boc-protected guanidines often involved harsh reagents and produced hazardous waste, limiting their efficiency and environmental sustainability. A significant challenge has been the move away from toxic heavy-metal reagents, such as mercury salts, which were historically used to activate thiourea (B124793) precursors. organic-chemistry.org

A notable advancement is the use of cyanuric chloride (TCT) as a mild and inexpensive activating agent for di-Boc-thiourea. organic-chemistry.org This method offers an environmentally benign alternative without a significant loss of reactivity or yield, which can be as high as 95%. organic-chemistry.org The process is applicable to a wide range of amines and is considered suitable for large-scale applications due to its cost-effectiveness and avoidance of hazardous byproducts. organic-chemistry.org

Future efforts will likely focus on further refining these methods to enhance substrate scope, reduce reaction times, and simplify purification processes, potentially through the development of novel catalysts or reaction media.

Exploration of Novel Guanidinylating Agents with Enhanced Reactivity or Specificity

The development of new guanidinylating agents is crucial for overcoming the limitations of existing reagents, such as poor reactivity with sterically hindered or electron-deficient amines. Research has led to a diverse toolkit of reagents, each with specific advantages.

Key Classes of Guanidinylating Agents:

Reagent ClassExample(s)Key Features
Triflylguanidines N,N'-di-Boc-N''-triflylguanidineHighly reactive; effective for guanidinylating unreactive aromatic and secondary amines. nih.govnih.govacs.org
Pyrazole-carboxamidines 1H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidineReacts under mild conditions with a range of amines and amino acids. researchgate.netnih.gov
Triazole-carboxamidines 1H-Triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidineSuperior reactivity and stability, even under heating, for both solution- and solid-phase synthesis. nih.gov
Activated Thioureas N,N'-di-Boc-thiourea with TCT or Mukaiyama's reagentAvoids heavy metals; reaction efficacy can depend on solvent and steric hindrance of the amine. organic-chemistry.orgnih.gov
S-Alkylisothioureas N,N'-bis(Boc)-S-methylisothioureaEffective with mercury chloride activation; newer halogenated Cbz-protected versions show superior reactivity. organic-chemistry.orgrsc.org

The future in this area lies in designing reagents with even greater selectivity and "atom economy." This includes developing solid-phase supported reagents for easier purification and creating agents that operate under catalytic rather than stoichiometric conditions. nih.govrsc.org The synthesis of novel arginine building blocks with tailored properties for peptide synthesis also represents an important frontier. researchgate.net

Strategies for Large-Scale Synthesis and Process Intensification

Translating laboratory-scale synthesis to industrial production requires methodologies that are not only high-yielding but also safe, cost-effective, and environmentally sustainable. For compounds like N,N'-Bis(Boc)-N''-(4-hydroxybutyl)guanidine, strategies that minimize chromatographic purification are highly desirable, as large-scale chromatography is expensive and generates significant solvent waste. wiley.com Methods that yield shelf-stable salts which can be isolated without chromatography are particularly advantageous. researchgate.net

Process intensification is an emerging paradigm in pharmaceutical and fine chemical manufacturing focused on developing smaller, more efficient, and often continuous production processes. pharmafeatures.comblazingprojects.com

Key Principles of Process Intensification:

Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems can improve safety, mixing, and heat transfer, often leading to higher yields and selectivity. pharmasalmanac.com

Reduced Waste: Efficient processes reduce the E-factor (waste-to-product ratio) by minimizing solvent use and byproducts. pharmafeatures.com

Scalability: Flow chemistry processes can often be scaled up more easily and reliably than batch processes. pharmasalmanac.com

Safety: Smaller reaction volumes in continuous reactors reduce the risks associated with highly exothermic or hazardous reactions. cetjournal.it

Applying these principles to guanidine (B92328) synthesis could involve designing flow reactor systems for guanidinylation reactions, which would enhance safety and productivity while reducing environmental impact. cetjournal.itpharmaceutical-technology.com

Attainment of Stereocontrol in Guanidine Formation and Functionalization

Achieving stereocontrol is a fundamental challenge in organic synthesis, particularly when creating chiral molecules. While this compound itself is achiral, the principles of stereocontrol are critical when the guanidine moiety is incorporated into or used to synthesize chiral molecules.

Challenges in this area include preventing racemization during synthetic steps. For instance, the synthesis of aminal guanidine cores has been observed to suffer from a loss of chiral integrity, a phenomenon that required detailed computational studies to understand. nih.gov

Conversely, the unique properties of the guanidine group can be harnessed to induce stereoselectivity. Chiral guanidines have been developed as highly effective organocatalysts in a wide range of asymmetric reactions. nih.govtandfonline.com Furthermore, methods for the directed stereoselective guanidinylation of alkenes have been developed, where a guanidine unit is delivered with a high level of stereocontrol. nih.govnih.gov Future research will likely focus on expanding the library of chiral guanidine catalysts and developing new stereoselective reactions for incorporating the guanidine functional group into complex chiral architectures. tandfonline.com

Integration into Multicomponent Reactions and Cascade Processes for Complex Molecular Architectures

To build complex molecular structures efficiently, chemists are increasingly turning to multicomponent reactions (MCRs) and cascade (or domino) processes. These strategies combine multiple bond-forming events into a single synthetic operation, reducing steps, saving reagents, and minimizing waste.

Guanidines and their salts have proven to be versatile participants in such reactions. They can act as reagents, catalysts, or key structural components in MCRs like the Biginelli reaction to produce heterocyclic compounds. tubitak.gov.trnih.gov Guanidinium (B1211019) salts are also effective and environmentally friendly catalysts for some multicomponent reactions. researchgate.net

A sophisticated example of a cascade process involves using a guanidine-substituted molecule as a "delivery reagent." For instance, a guanidine-substituted isoindole can participate in a Diels-Alder reaction, seamlessly integrating the guanidine functionality into a complex polycyclic system through a cycloaddition/cycloreversion cascade. encyclopedia.pub Tandem reactions, such as an aza-Michael addition followed by an intramolecular cyclization, provide an elegant approach to novel, rigid polycyclic guanidines. nih.govmdpi.com

The future direction is to design novel MCRs and cascade sequences that incorporate the this compound moiety or similar structures to rapidly assemble libraries of complex, biologically relevant molecules. nih.govorganic-chemistry.orgresearchgate.net

Q & A

Q. Critical Factors :

  • Temperature control (<40°C) to prevent Boc cleavage.
  • Use of non-nucleophilic bases (e.g., NaH) to avoid nucleophilic attack on Boc carbonyls .

Basic: What analytical methods are used to confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substitution patterns (e.g., Boc methyl groups at δ ~1.4 ppm; hydroxybutyl protons at δ ~3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 375.2 for C₁₈H₃₄N₄O₅) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Basic: How does the stability of this compound vary under different storage and reaction conditions?

Answer:

  • Thermal Stability : Boc groups degrade above 60°C; store at -20°C in inert atmospheres .
  • pH Sensitivity : Stable in neutral to mildly basic conditions (pH 7–9). Acidic conditions (pH <3) cleave Boc groups via hydrolysis .
  • Solvent Compatibility : Stable in aprotic solvents (DMF, THF). Avoid protic solvents (e.g., MeOH, H₂O) during synthesis .

Advanced: How can researchers optimize the synthesis to improve yield and scalability?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 40 h to 2 h) while maintaining Boc integrity .
  • Catalytic Methods : Use of Cs₂CO₃ or TEMPO in fluorination steps enhances regioselectivity (e.g., 15% radio-TLC yield improved to 30% with optimized catalysts) .
  • Flow Chemistry : Continuous flow systems minimize side reactions and improve reproducibility for large-scale synthesis .

Q. Table 1: Comparison of Synthesis Methods

MethodReagentsYieldKey AdvantageRef.
Polymer-bound thiopseudoureaTHF, RT, 40 h85%Simplified purification
Triflic anhydride routeDMF, 0°C to RT70%High regioselectivity
Microwave-assistedCs₂CO₃, DMF, 100°C92%Rapid reaction time

Advanced: How should researchers resolve contradictions in reported reactivity data (e.g., solvent effects, competing pathways)?

Answer:

  • Mechanistic Studies : Use DFT calculations to model competing pathways (e.g., nucleophilic attack on Boc vs. guanidine core) .
  • Controlled Replicates : Systematically vary solvents (e.g., DMF vs. THF) and monitor intermediates via LC-MS to identify side products .
  • Cross-Validation : Compare kinetic data (e.g., Arrhenius plots) across studies to isolate temperature-dependent side reactions .

Advanced: What role do Boc groups play in modulating biological activity in enzyme inhibition or imaging applications?

Answer:

  • Enzyme Inhibition : Boc groups enhance lipophilicity, improving blood-brain barrier penetration in BACE1 inhibitor studies (e.g., IC₅₀ reduced from 1.2 µM to 0.3 µM with Boc protection) .
  • Imaging Probes : In PET tracers like [¹⁸F]4F-MHPG, Boc groups stabilize precursors during radiosynthesis, enabling higher specific activity (6.8 Ci/µmol) .

Advanced: How can researchers leverage the 4-hydroxybutyl moiety for targeted drug delivery?

Answer:

  • Prodrug Design : The hydroxyl group facilitates conjugation to PEGylated nanoparticles, enhancing solubility and tumor targeting (e.g., 3-fold increase in tumor uptake in murine models) .
  • Enzyme-Specific Cleavage : Use esterase-sensitive linkers to release active guanidine moieties in specific tissues .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of airborne particulates .
  • Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.